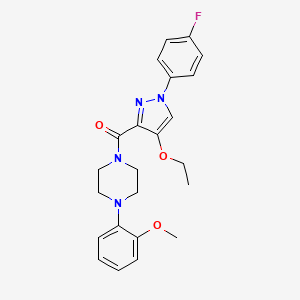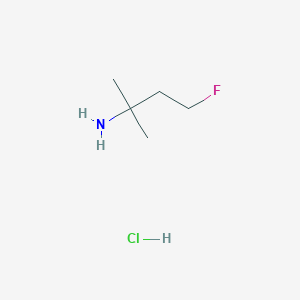![molecular formula C22H20ClFN2O4S B2410523 4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111031-90-3](/img/structure/B2410523.png)
4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline is a useful research compound. Its molecular formula is C22H20ClFN2O4S and its molecular weight is 462.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
- A study explored the synthesis of quinoline derivatives, including similar compounds to 4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline, and evaluated their antimicrobial activity. However, the results did not show significant antibacterial or antifungal effects at various concentrations (Bonacorso et al., 2018).
Crystal Structure Analysis
- Research on the crystal structures of related quinoline compounds, which are active against multidrug-resistant tuberculosis strains, provides insights into their molecular conformation. These studies contribute to understanding the relationship between structure and biological activity (Souza et al., 2013).
Electrochemical Studies
- Electrochemical analysis of quinoline compounds and their precursors has been conducted. Such studies help in understanding the electrochemical behavior and potential applications of these compounds in various fields (Srinivasu et al., 1999).
Synthesis for Antibacterial Applications
- Several studies have been conducted on the synthesis of novel fluoroquinolone compounds, including quinoline derivatives, for potential antibacterial applications. These studies often focus on developing new compounds with enhanced antibacterial properties (Li et al., 2004).
PDGF Receptor Tyrosine Kinase Inhibition
- Research has been conducted on quinoline derivatives as inhibitors of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), suggesting potential therapeutic applications in diseases related to PDGF-RTK activity (Maguire et al., 1994).
Synthesis for Antitumor and Antimicrobial Applications
- Synthesis of quinoline derivatives has been explored for antitumor, analgesic, antimicrobial activities, and as fluorophores. These studies aim to develop compounds with specific biological activities and applications in studying biological systems (Aleksanyan & Hambardzumyan, 2014).
Anticancer Activity
- Investigations into 4-aminoquinoline derivatives have been conducted to assess their potential as anticancer agents. This includes evaluating the cytotoxicity of these compounds against various cancer cell lines, providing insights into their potential therapeutic applications (Solomon et al., 2019).
Propriétés
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-30-20-8-6-15(12-18(20)23)31(28,29)21-16-11-14(24)5-7-19(16)25-13-17(21)22(27)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHALSBBYWPBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

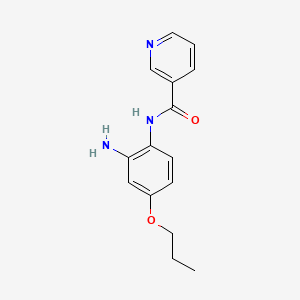
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

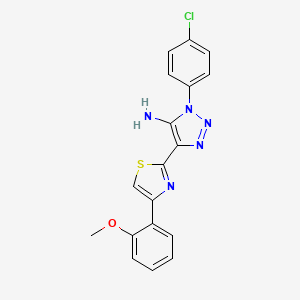
![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)
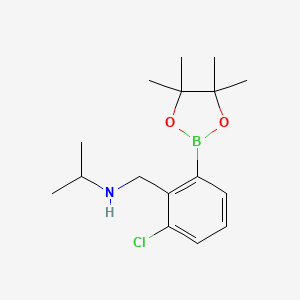
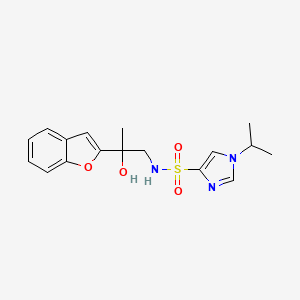
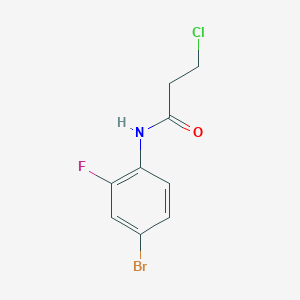
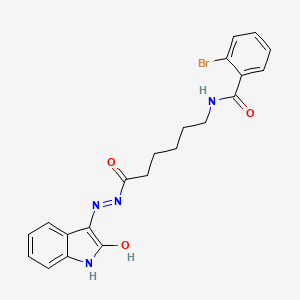
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)
![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)
